![molecular formula C15H12N4O B184078 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile CAS No. 30464-12-1](/img/structure/B184078.png)
2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile
Vue d'ensemble
Description
2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile, also known as A-401 or JNJ-63533054, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. A-401 belongs to the class of pyridine derivatives and has a molecular formula of C18H15N5O.
Mécanisme D'action
The mechanism of action of 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile is not fully understood. However, studies have suggested that 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of cancer cells. Inhibition of DHODH by 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile leads to the depletion of pyrimidine nucleotides and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has been shown to have several biochemical and physiological effects. Studies have shown that 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has a high binding affinity for DHODH and inhibits its activity in a dose-dependent manner. 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile is its potent antitumor activity against various cancer cell lines. 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has also been shown to have a high binding affinity for DHODH, making it a potential candidate for drug development. However, 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has some limitations for lab experiments. 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile is a highly toxic compound and requires special handling and storage. Additionally, 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile. One potential direction is to investigate the synergistic effects of 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile with other chemotherapeutic agents. Another direction is to explore the potential of 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile as a treatment for autoimmune diseases, as DHODH has been implicated in the pathogenesis of several autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile is a chemical compound that has shown promising results in scientific research studies, particularly in the field of cancer research. 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has potent antitumor activity against various cancer cell lines and inhibits the activity of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway. 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has several advantages and limitations for lab experiments, and there are several future directions for the research and development of 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile.
Méthodes De Synthèse
The synthesis of 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile involves a multi-step process that includes the reaction of ethyl 4,6-dichloronicotinate with potassium cyanide to form ethyl 4-cyano-6-chloronicotinate. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to yield ethyl 4-cyano-6-ethoxy-phenyl-2-propynoate. The final step involves the reaction of this intermediate with ammonium carbonate to yield 2-amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile.
Applications De Recherche Scientifique
2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has shown promising results in several scientific research studies. One of the primary applications of 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile is in the field of cancer research. Studies have shown that 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-Amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
2-amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c1-2-20-15-12(9-17)13(10-6-4-3-5-7-10)11(8-16)14(18)19-15/h3-7H,2H2,1H3,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEWFCMLATTWNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308327 | |
Record name | 2-amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30464-12-1 | |
Record name | NSC203087 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.